molecular formula C4H5N3O2 B114309 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one CAS No. 147738-82-7

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one

Cat. No. B114309
M. Wt: 127.1 g/mol
InChI Key: WJCCHYVWQMQVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one, also known as MNPO, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MNPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.

Biochemical And Physiological Effects

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one can inhibit the growth of cancer cells and bacteria. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one in lab experiments is its high yield synthesis method, which allows for large quantities of the compound to be produced. However, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one is a relatively new compound, and there is limited information available on its toxicity and potential side effects. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one may have limited solubility in certain solvents, which can affect its use in certain experiments.

Future Directions

There are several future directions for 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one research, including further studies on its potential use in cancer treatment and antimicrobial therapy. Additionally, the development of new synthesis methods for 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one may lead to the production of more efficient and cost-effective methods of producing the compound. Further studies on the toxicity and potential side effects of 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one are also necessary to determine its safety for use in various applications.

Synthesis Methods

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one can be synthesized using various methods, including the reaction of 3-methyl-4-nitroso-pyrazole-5-carboxylic acid with thionyl chloride and triethylamine. Another method involves the reaction of 3-methyl-4-nitroso-pyrazole-5-carboxylic acid with phosphorus oxychloride and triethylamine. Both of these methods have been used to produce 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one with high yields.

Scientific Research Applications

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been used in various scientific research applications, including as a precursor for the synthesis of other compounds. 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, 3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

3-methyl-4-nitroso-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h3H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCCHYVWQMQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroso-1H-pyrazole-5(4H)-one

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